1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

structure-activity relationship regioisomeric differentiation molecular docking

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098139-34-3) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole fused bicyclic family, characterized by a furan-3-yl substituent at the 6-position and an ethyl group at N1. This scaffold has attracted attention for its potential as a kinase inhibitor and α-glucosidase inhibitor based on broader imidazo[1,2-b]pyrazole class studies.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 2098139-34-3
Cat. No. B1481573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098139-34-3
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C3=COC=C3
InChIInChI=1S/C11H11N3O/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3
InChIKeyHQRRRRORXJMVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole Procurement Baseline: Core Structure, Class Context, and Data Availability


1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098139-34-3) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole fused bicyclic family, characterized by a furan-3-yl substituent at the 6-position and an ethyl group at N1 . This scaffold has attracted attention for its potential as a kinase inhibitor and α-glucosidase inhibitor based on broader imidazo[1,2-b]pyrazole class studies . However, a systematic search of primary literature, patents, and authoritative databases reveals that no published, quantitative in vitro or in vivo pharmacological data currently exist for this specific compound. The available information is limited to computed physicochemical descriptors and class-level biological activity observed for close structural analogs. This evidence guide therefore focuses on differentiating features that can be rationally inferred from the established structure–activity relationships (SAR) of the imidazo[1,2-b]pyrazole chemotype, explicitly noting where direct comparator-based quantitative evidence is absent.

Why Generic Substitution of 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole Can Compromise Experimental Outcomes


In imidazo[1,2-b]pyrazole-based chemical probes, seemingly minor variations in the position of a heteroaryl substituent or the N-alkyl chain length can critically alter target selectivity, metabolic stability, and off-target profiles. The target compound is defined by a furan-3-yl group (C3 attachment) and an N-ethyl substituent, a combination not present in any published imidazo[1,2-b]pyrazole SAR study . Using the regioisomeric furan-2-yl analog (CAS 2098030-70-5) or the N-methyl variant (CAS 2098139-31-0) introduces different electronic distribution and steric constraints that have been shown in related heterocyclic series to result in distinct hydrogen-bonding geometries, altered lipophilicity, and divergent pharmacokinetic profiles . Without direct comparator data, the assumption that these analogs are functionally interchangeable poses a high risk of producing non-reproducible biological results. The following evidence items summarize the known differentiating features, all labeled as Class-level inference or Supporting evidence due to the current absence of direct head-to-head quantitative data for this compound.

Quantitative Differentiation Evidence for 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole


Furan Regioisomerism: Predicted Impact on Target Binding Orientation

The furan-3-yl substituent places the ring oxygen at the meta position relative to the imidazo[1,2-b]pyrazole core, whereas the commonly cataloged furan-2-yl isomer (CAS 2098030-70-5) places the oxygen at the ortho position. Published docking studies on imidazo[1,2-b]pyrazole α-glucosidase inhibitors indicate that the orientation of the 6-aryl substituent significantly influences key hydrogen-bond interactions with catalytic residues (e.g., ASP-215, HIS-280) . While no direct biochemical comparison of the two isomers has been reported, class-level inference predicts that the 3-furyl geometry offers a different H-bond acceptor angle (furan oxygen lone pair orientation shifted by ~60°) than the 2-furyl analog, potentially altering binding affinity and target selectivity . Quantitative binding data are not available for either isomer.

structure-activity relationship regioisomeric differentiation molecular docking

N-Alkyl Substituent Bulk: Calculated Physicochemical Differentiation from the N-Methyl Analog

Computed physicochemical properties from PubChem show that the target compound (N-ethyl) and the N-methyl analog (CAS 2098139-31-0) have distinct lipophilicity profiles . The N-ethyl compound has an XLogP3-AA value of 1.2 and 2 rotatable bonds, whereas the N-methyl analog has an XLogP3-AA of 0.9 and 1 rotatable bond. This ΔLogP ≈ 0.3 translates to roughly a doubling of octanol-water partition coefficient, which in general medicinal chemistry practice can significantly influence membrane permeability, plasma protein binding, and CYP450-mediated metabolism . The additional rotatable bond in the ethyl analog also permits greater conformational flexibility, potentially allowing the furan ring to sample a wider range of binding geometries.

lipophilicity N-alkyl SAR metabolic stability

Hydrogen Bond Acceptor Capability Relative to 6-Phenyl Analog

The furan-3-yl ring contributes an additional hydrogen bond acceptor (the furan oxygen) compared to a simple phenyl substituent at position-6. PubChem data indicate that the target compound has 2 H-bond acceptors (both nitrogen in the scaffold and furan oxygen), whereas a 6-phenyl-imidazo[1,2-b]pyrazole would have only 1 H-bond acceptor (scaffold nitrogen only) . This increase in H-bond acceptor count is class-level associated with enhanced aqueous solubility (lower descriptor-calculated logP relative to phenyl) and the potential for additional polar interactions with target proteins. Quantitative binding comparisons are unavailable.

hydrogen bonding target engagement heterocycle design

Absence of PAINS or Structural Alert Features

A SMILES-based PAINS (Pan Assay Interference Compounds) substructure search for CCn1ccn2nc(-c3ccco3)cc12 returns no matches for known frequent-hitter motifs . This is in contrast to some imidazo[1,2-b]pyrazole derivatives bearing catechol or quinone moieties that are flagged as PAINS. The absence of such alerts supports the compound's suitability as a screening probe where non-specific activity must be minimized. However, no experimental counter-screening data exist for this exact compound.

compound quality PAINS filter procurement safety

Recommended Application Scenarios for 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole Based on Available Evidence


Selective Kinase Probe Design Requiring Precise Heterocycle Geometry

When X-ray co-crystal structures of related imidazo[1,2-b]pyrazoles suggest that a hydrogen bond donor/acceptor pattern from the furan ring is critical for hinge region binding, the 3-furyl isomer should be prioritized over the 2-furyl or phenyl analogs to maximize the chance of forming a geometrically distinct H-bond network . The predicted ~60° shift in acceptor vector orientation (see Evidence Item 1) may enable selective targeting of kinases with unique gatekeeper residue configurations.

Physicochemical Optimization for CNS or Cellular Permeability

The N-ethyl substituent confers a modest increase in lipophilicity (ΔXLogP3 = +0.3) and an additional rotatable bond relative to the N-methyl analog, as shown in Evidence Item 2. This makes the compound a preferred choice when designing libraries for central nervous system (CNS) penetration or intracellular target engagement, where slightly higher logP and conformational flexibility are often beneficial . Procurement should be accompanied by experimental logD7.4 and PAMPA or Caco-2 permeability assays.

Low-Risk Primary Screening in Academic or Industrial Hit-Finding Campaigns

The compound's zero PAINS alert count (Evidence Item 4) renders it a cleaner screening candidate than many decorated imidazo[1,2-b]pyrazoles that carry redox-active or aggregation-prone substituents . It is well suited for inclusion in fragment- or lead-like screening libraries where low false-positive rates are critical for assay fidelity. Confirmatory counter-screens (e.g., detergent-based aggregation assays, redox activity assays) should still be performed as no specific counter-screen data exist for this compound.

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